molecular formula C17H27NO B4624416 1-[5-(3-methylphenoxy)pentyl]piperidine

1-[5-(3-methylphenoxy)pentyl]piperidine

Cat. No. B4624416
M. Wt: 261.4 g/mol
InChI Key: GQPBHCLMYVINCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3-methylphenoxy)pentyl]piperidine, also known as MPHP, is a chemical compound belonging to the piperidine class of compounds. It is a synthetic stimulant drug that has been used for scientific research purposes. The compound is structurally similar to other piperidine compounds such as MDPV and α-PVP, which are known for their psychoactive effects.

Scientific Research Applications

Antidepressant Activity

Piperidine derivatives have been synthesized and evaluated for their potential antidepressant effects. Compounds with structural similarities to "1-[5-(3-methylphenoxy)pentyl]piperidine" showed promising biological activity comparable to known antidepressants, such as viloxazine, through in vivo and in vitro tests (Balsamo et al., 1987).

Neuroprotective Agents

Piperidine derivatives have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, offering neuroprotective effects against glutamate toxicity, which is crucial in conditions like Alzheimer's disease (Chenard et al., 1995).

Modulation of GABA Receptors

Research into piperine derivatives, which share the piperidine motif, revealed their ability to modulate γ-aminobutyric acid type A receptors (GABAAR), highlighting the potential for developing novel GABAAR modulators based on piperidine structures (Schöffmann et al., 2014).

Anticancer Activity

Piperidine compounds like pellitorine, derived from Piper nigrum, have shown strong cytotoxic activities against cancer cell lines, suggesting the therapeutic potential of piperidine derivatives in cancer treatment (Ee et al., 2010).

Insecticidal and Antifungal Effects

Piperidine derivatives have been studied for their insecticidal and antifungal activities, offering potential applications in agriculture and antifungal drug development. For instance, certain pyridine and piperidine derivatives showed significant toxicity against pests and fungal pathogens, underscoring their utility in developing new pesticides and antifungal agents (Bakhite et al., 2014; Silva et al., 2002).

properties

IUPAC Name

1-[5-(3-methylphenoxy)pentyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-16-9-8-10-17(15-16)19-14-7-3-6-13-18-11-4-2-5-12-18/h8-10,15H,2-7,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPBHCLMYVINCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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